molecular formula C19H20Br2N2O3 B1672992 JNJ-10397049 CAS No. 708275-58-5

JNJ-10397049

Cat. No.: B1672992
CAS No.: 708275-58-5
M. Wt: 484.2 g/mol
InChI Key: RBKIJGLHFFQHBE-IRXDYDNUSA-N
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Description

JNJ-10397049 is a selective orexin-2 receptor (OX2R) antagonist with a pKi value of 8.2 for OX2R and 5.7 for OX1R, demonstrating approximately 600-fold selectivity for OX2R over OX1R . It has been extensively studied for its role in modulating sleep-wake cycles, neurogenesis, and reward-related behaviors. Preclinical studies highlight its ability to promote NREM sleep by reducing sleep latency and increasing sleep duration in rodent models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-10397049 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of 2,4-dibromophenyl isocyanate with a suitable amine to form the urea derivative.

    Cyclization: The intermediate is then cyclized to form the dioxane ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JNJ-10397049 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions .

Scientific Research Applications

JNJ-10397049 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the orexin 2 receptor and its role in various physiological processes.

    Biology: Helps in understanding the role of orexin receptors in sleep regulation and addiction.

    Medicine: Investigated for its potential therapeutic applications in sleep disorders and alcohol dependence.

    Industry: Utilized in the development of new drugs targeting the orexin system.

Mechanism of Action

JNJ-10397049 exerts its effects by selectively binding to and antagonizing the orexin 2 receptor. This receptor is involved in the regulation of wakefulness and arousal. By blocking the orexin 2 receptor, this compound promotes sleep and reduces the reinforcing effects of ethanol. The molecular targets include the orexin 2 receptor, and the pathways involved are related to the regulation of sleep and addiction .

Comparison with Similar Compounds

Comparison with Selective OX2R Antagonists

EMPA

  • Receptor Binding : EMPA, a radiolabeled OX2R ligand, is used in autoradiography to map OX2R distribution. JNJ-10397049 (10 µM) effectively displaces [³H]-EMPA binding in wild-type mice, confirming its high OX2R selectivity .
  • Functional Differences: While EMPA serves as a diagnostic tool, this compound exhibits therapeutic effects, such as sleep promotion and NPC modulation .

TCS-OX2-29

  • Ethanol Self-Administration: Both this compound and TCS-OX2-29 reduce ethanol intake in rodent models, but this compound shows broader efficacy across behavioral paradigms .

Comparison with OX1R-Selective Antagonists

GSK1059865

  • Receptor Selectivity : GSK1059865 is a potent OX1R antagonist (pKB = 8.77 for OX1R vs. 6.90 for OX2R), contrasting with this compound’s OX2R preference .
  • GSK1059865 lacks hypnotic effects at doses up to 25 mg/kg, while this compound significantly reduces wakefulness at 5 mg/kg .

Comparison with Dual OX1/OX2R Antagonists (DORAs)

SB-649868

  • Receptor Profile : SB-649868 is a dual antagonist with pIC₅₀ values of 9.46 (OX1R) and comparable OX2R affinity .
  • Functional Outcomes :
    • Sleep Modulation : SB-649868 (10–30 mg/kg) increases NREM and REM sleep, whereas this compound exclusively enhances NREM sleep .
    • Binge Eating : SB-649868 reduces hyperpalatable food (HPF) intake under stress, while this compound is ineffective .

Almorexant

  • Ethanol Consumption: Both almorexant and this compound attenuate ethanol self-administration, but almorexant’s dual antagonism may offer broader therapeutic utility in addiction .

Pharmacokinetic and Sex-Specific Differences

Parameter This compound SB-649868 GSK1059865
Cmax (10 mg/kg) 369 ± 97 ng/mL (male) 333 ± 52 ng/mL (male) 268 ± 29 ng/mL (male)
AUC (10 mg/kg) 457 ± 224 ng·h/mL (female) 1708 ± 331 ng·h/mL (female) 768 ± 46 ng·h/mL (male)
Sex Differences 7x higher exposure in females No sex differences No sex differences

This compound exhibits marked sex-dependent pharmacokinetics, with female rats showing 7-fold higher AUC values than males at 10 mg/kg.

Mechanistic Insights and Clinical Implications

  • Sleep-Wake Balance : this compound’s selective OX2R blockade increases NREM sleep duration, but co-administration with OX1R antagonists (e.g., GSK1059865) attenuates this effect, suggesting OX1R-OX2R crosstalk .
  • Addiction : Unlike dual antagonists, this compound’s OX2R selectivity may limit off-target effects in substance use disorder treatment .

Biological Activity

JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), which plays a critical role in regulating sleep and wakefulness. Recent studies have highlighted its potential biological activities, particularly in the proliferation and differentiation of neural progenitor cells (NPCs). This article synthesizes findings from various research studies, focusing on the biological activity of this compound, including its effects on NPCs, pharmacodynamic properties, and implications for therapeutic applications.

Orexin Receptor Antagonism
this compound selectively inhibits OX2R, which is implicated in various physiological processes including sleep regulation and neurogenesis. By blocking this receptor, this compound influences the proliferation and differentiation of NPCs towards an oligodendroglial lineage, which is essential for myelination in the central nervous system.

Effects on Neural Progenitor Cells

A key study investigated the impact of this compound on NPCs using various concentrations (1 to 30 µM). The findings indicated a concentration-dependent effect on cell proliferation:

  • Proliferation : At lower concentrations (1 and 5 µM), this compound significantly increased NPC proliferation as measured by MTT assays. Higher concentrations (25 and 30 µM) were found to be toxic .
  • Differentiation : The expression of oligodendrocyte markers such as Olig2 and CNPase increased following treatment with 20 µM of this compound, while the expression of the progenitor marker nestin decreased, indicating a shift towards differentiation .

Data Summary

Concentration (µM)Proliferation EffectOligodendrocyte Marker ExpressionToxicity
1Significant IncreaseN/ANo
5Significant IncreaseN/ANo
10No Significant EffectN/ANo
15No Significant EffectN/ANo
20No Significant EffectIncreased CNPaseNo
25ToxicN/AYes
30ToxicN/AYes

Pharmacokinetics and Safety Profile

Clinical studies have assessed the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. In a first-in-human study, it was shown to be well tolerated across various doses (5–250 mg), with common adverse events including somnolence and headaches. No serious adverse reactions were reported, indicating a favorable safety profile for further clinical exploration .

Case Studies and Research Findings

  • Neural Progenitor Cell Study : A study published in Anatomy & Cell Biology demonstrated that this compound enhances NPC proliferation at lower doses while promoting differentiation towards oligodendrocytes. This suggests potential therapeutic applications in neurodegenerative diseases where oligodendrocyte function is compromised .
  • Sleep Studies : In sleep-related research, this compound was shown to affect sleep architecture by promoting non-rapid eye movement (NREM) sleep without significantly increasing rapid eye movement (REM) sleep duration. This indicates its potential utility in treating sleep disorders .
  • Binge Eating Study : Interestingly, this compound did not significantly affect binge eating behaviors in clinical trials, highlighting its selective action on orexin receptors without broader behavioral implications .

Properties

IUPAC Name

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIJGLHFFQHBE-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336831
Record name JNJ-10397049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708275-58-5
Record name JNJ-10397049
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10397049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-10397049
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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